molecular formula C8H10FN B1454880 2-Ethyl-5-fluorobenzenamine CAS No. 1369899-15-9

2-Ethyl-5-fluorobenzenamine

Cat. No. B1454880
M. Wt: 139.17 g/mol
InChI Key: FCUKQQYXNBXCOK-UHFFFAOYSA-N
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Description

2-Ethyl-5-fluorobenzenamine, also known as ortho-Toluidine 5-Fluoro-2-ethylaniline or 2-EFBA, is a chemical compound that has been of interest to scientists due to its diverse applications in various fields of research and industry .


Molecular Structure Analysis

The molecular formula of 2-Ethyl-5-fluorobenzenamine is C8H10FN, and it has a molecular weight of 139.17 g/mol . For a detailed structural analysis, techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) are typically used .

Scientific Research Applications

Chemical Synthesis and Material Science

  • Fluorobenzene derivatives are pivotal in the synthesis of complex organic compounds, serving as intermediates in the manufacturing of pharmaceuticals, agrochemicals, and materials science. The introduction of a fluorine atom can significantly alter the physical, chemical, and biological properties of a molecule, making these compounds valuable for creating more efficient or selective products (Pike, Crimmin, & Chaplin, 2017).

Pharmaceutical Research

  • Research on amino acid ester derivatives containing fluorinated components, like 5-fluorouracil, highlights their potential in creating more effective treatments with improved specificity and reduced toxicity for diseases such as cancer (Xiong et al., 2009).

Catalysis and Organic Reactions

  • Studies on the fluorination of organic compounds reveal the utility of fluorobenzene derivatives in facilitating or improving chemical reactions, which is crucial for developing new synthetic pathways and materials. This includes innovations in catalytic systems and the synthesis of fluorinated organic molecules with potential applications in medicinal chemistry and materials science (Kitamura et al., 2011).

Environmental and Occupational Health

  • The investigation of occupational exposure limits for chemicals, including ethylbenzene and its derivatives, underscores the importance of understanding and managing the risks associated with the use of fluorobenzene derivatives in industrial and research settings. This research is crucial for ensuring workplace safety and minimizing health risks from chemical exposure (Hori et al., 2020).

Safety And Hazards

The safety data sheet for similar compounds indicates that they can be flammable and harmful if inhaled . They may also be harmful to aquatic life . Always handle such compounds with appropriate safety measures.

Future Directions

While specific future directions for 2-Ethyl-5-fluorobenzenamine are not mentioned, fluorinated compounds in general are of significant interest in various fields, including pharmaceuticals and materials science . Their unique properties often give rise to new functions and improved performance, making them a promising area for future research .

properties

IUPAC Name

2-ethyl-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUKQQYXNBXCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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